An In-depth Technical Guide to 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
An In-depth Technical Guide to 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its potential therapeutic applications as a kinase inhibitor. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and potential biological activities of novel pyridine derivatives.
Compound Identification and Physicochemical Properties
5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is a substituted pyridine derivative. The presence of the bromine atom and the tetrahydro-2H-pyran-4-yloxy group at positions 5 and 2 of the pyridine ring, respectively, confers specific chemical properties that make it a valuable building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
| Property | Value | Source |
| Molecular Weight | 258.11 g/mol | [1][2] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [2] |
| Melting Point | 96-98 °C | [1] |
| Boiling Point (Predicted) | 320.2 ± 42.0 °C | [1] |
| Density (Predicted) | 1.463 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 1.30 ± 0.22 | [1] |
| CAS Number | 494772-07-5 |
Synthesis Protocol
The following is a detailed experimental protocol for the synthesis of a positional isomer, 3-bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine. This protocol can be adapted for the synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine by substituting the starting material 5-bromopyridin-3-ol with 5-bromo-2-hydroxypyridine.
Reaction Scheme:
Figure 1: Proposed synthesis scheme for 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine.
Materials:
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5-bromo-2-hydroxypyridine
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Tetrahydro-2H-pyran-4-ol
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Triphenylphosphine (PPh₃)
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Diethyl azodicarboxylate (DEAD) (40% solution in toluene)
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Toluene
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2N Hydrochloric acid
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50% aqueous Sodium hydroxide
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Chloroform
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Diatomaceous earth
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Carbon black
Procedure:
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A solution of 5-bromo-2-hydroxypyridine, tetrahydro-2H-pyran-4-ol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in toluene is heated to reflux, and a portion of the distillate is removed via a Dean-Stark trap.
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The reaction mixture is cooled to 60 °C, and a 40% (w/w) solution of DEAD in toluene (1.5 equivalents) is added dropwise over a 1-hour period.
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The reaction mixture is then stirred at 115 °C for 18 hours. The reaction progress should be monitored by HPLC.
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Upon completion, a portion of the solvent is removed by distillation, and the residue is cooled to room temperature.
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The organic layer is washed with 10% aqueous sodium hydroxide and concentrated under vacuum to yield a viscous oil.
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The oil is dissolved in 2N hydrochloric acid. Diatomaceous earth is added, and the suspension is filtered. The filter pad is rinsed with 2N hydrochloric acid.
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The combined filtrates are extracted with diisopropyl ether (or a similar solvent) to remove triphenylphosphine oxide.
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The aqueous layer is treated with carbon black and stirred at 45-50 °C for 1 hour, then filtered through a pad of diatomaceous earth.
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The filtrate is cooled to 5 °C, and the pH is adjusted to 13 with 50% aqueous sodium hydroxide.
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The aqueous solution is extracted with chloroform. The combined chloroform extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the crude product.
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The crude product can be further purified by column chromatography on silica gel.
Potential Therapeutic Applications: Kinase Inhibition
While direct biological data for 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is not extensively available in the public domain, the chemical scaffold is prominently featured in compounds designed as kinase inhibitors for cancer therapy. Specifically, related structures have been investigated as inhibitors of c-Src and p21-activated kinase 4 (PAK4), both of which are implicated in cancer progression.[3][4]
The c-Src Signaling Pathway
c-Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell growth, differentiation, and survival.[5] Its aberrant activation is observed in a variety of cancers and contributes to tumor progression.[6]
References
- 1. 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
